diethyl (chlorocarbonyl)phosphonate
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Overview
Description
Diethyl (chlorocarbonyl)phosphonate is an organophosphorus compound with the molecular formula C5H10ClO4P. It is a liquid at room temperature and is known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (chlorocarbonyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
(C2H5O)2P(O)H+COCl2→(C2H5O)2P(O)COCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise temperature and pressure controls. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl (chlorocarbonyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphonates.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphonate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
- Substituted phosphonates
- Diethyl phosphonate
- Various oxidized or reduced derivatives
Scientific Research Applications
Diethyl (chlorocarbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (chlorocarbonyl)phosphonate involves its reactivity with nucleophiles. The compound’s chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and compounds.
Comparison with Similar Compounds
Diethyl phosphonate: Lacks the chlorocarbonyl group, making it less reactive.
Dimethyl (chlorocarbonyl)phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl (hydroxymethyl)phosphonate: Contains a hydroxymethyl group instead of a chlorocarbonyl group.
Uniqueness: Diethyl (chlorocarbonyl)phosphonate is unique due to its chlorocarbonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various applications, distinguishing it from other phosphonate compounds.
Properties
IUPAC Name |
diethoxyphosphorylformyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVASJLPRXBXQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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